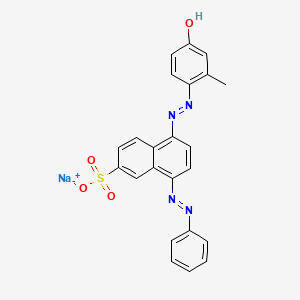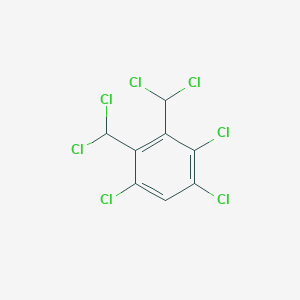
1,2,5-Trichloro-3,4-bis(dichloromethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,5-Trichloro-3,4-bis(dichloromethyl)benzene is a chlorinated aromatic hydrocarbon with the molecular formula C8H3Cl7. This compound is characterized by the presence of three chlorine atoms attached to the benzene ring and two dichloromethyl groups. It is a synthetic chemical primarily used in various industrial applications due to its unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1,2,5-Trichloro-3,4-bis(dichloromethyl)benzene typically involves the chlorination of benzene derivatives under controlled conditions. The process may include the use of catalysts and specific reaction temperatures to ensure the selective chlorination of the benzene ring and the formation of dichloromethyl groups .
Industrial Production Methods: Industrial production of this compound often involves large-scale chlorination processes, where benzene or its derivatives are subjected to chlorinating agents such as chlorine gas in the presence of catalysts. The reaction conditions, including temperature and pressure, are optimized to maximize yield and purity .
Análisis De Reacciones Químicas
Types of Reactions: 1,2,5-Trichloro-3,4-bis(dichloromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other functional groups under specific conditions.
Oxidation Reactions: The compound can be oxidized to form different products depending on the oxidizing agents used.
Reduction Reactions: Reduction can lead to the removal of chlorine atoms or the transformation of dichloromethyl groups.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide or potassium hydroxide in an aqueous medium.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorinated benzoic acids, while reduction may produce less chlorinated benzene derivatives .
Aplicaciones Científicas De Investigación
1,2,5-Trichloro-3,4-bis(dichloromethyl)benzene has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.
Mecanismo De Acción
The mechanism of action of 1,2,5-Trichloro-3,4-bis(dichloromethyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The compound’s chlorinated structure allows it to form strong interactions with these targets, potentially leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
- 1,2,3-Trichlorobenzene
- 1,3,5-Trichlorobenzene
- 1,2,4-Trichlorobenzene
- 1,2,3,4-Tetrachlorobenzene
- 1,2,4,5-Tetrachlorobenzene
Comparison: 1,2,5-Trichloro-3,4-bis(dichloromethyl)benzene is unique due to the presence of both trichloro and dichloromethyl groups, which confer distinct chemical properties compared to other chlorinated benzenes. These properties include higher reactivity in substitution and oxidation reactions, making it a valuable intermediate in organic synthesis .
Propiedades
Número CAS |
67200-76-4 |
|---|---|
Fórmula molecular |
C8H3Cl7 |
Peso molecular |
347.3 g/mol |
Nombre IUPAC |
1,2,5-trichloro-3,4-bis(dichloromethyl)benzene |
InChI |
InChI=1S/C8H3Cl7/c9-2-1-3(10)6(11)5(8(14)15)4(2)7(12)13/h1,7-8H |
Clave InChI |
OTZMQNNJWVTBOY-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=C(C(=C1Cl)Cl)C(Cl)Cl)C(Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


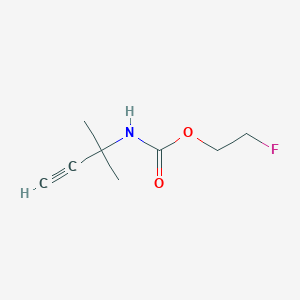
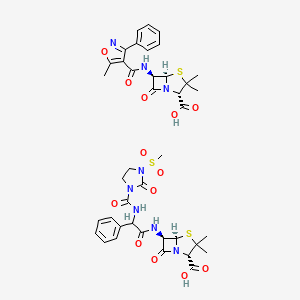
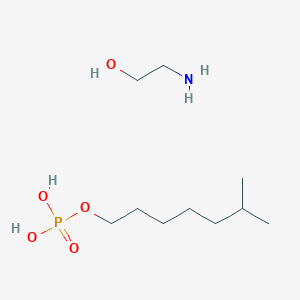


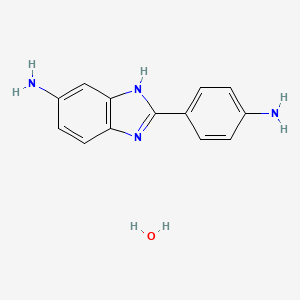

![3-Carbamoyl-1-[2-(ethenyloxy)ethyl]pyridin-1-ium chloride](/img/structure/B14469610.png)


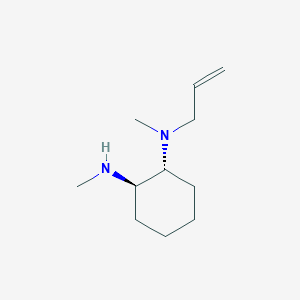
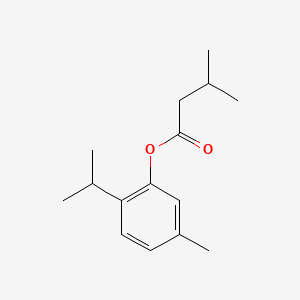
![3-[4-(Dodecyloxy)phenyl]prop-2-enal](/img/structure/B14469645.png)
